N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The oxadiazole and thiophene rings may also interact with other molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group and exhibit similar antibacterial properties.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 3,5-diphenyl-1,2,4-oxadiazole, are known for their diverse biological activities.
Thiophene derivatives: Thiophene-based compounds like suprofen and articaine are used in medicinal chemistry for their anti-inflammatory and anesthetic properties.
Uniqueness
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-10-4-2-5-11(8-10)14-16-12(20-17-14)9-15-22(18,19)13-6-3-7-21-13/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSJZPKXMAKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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